2-Bromophenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromophenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate is an organic compound that features a bromophenyl group, a methoxy group, a methyl group, and a propan-2-yl group attached to a benzene sulfonate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromophenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate typically involves multiple steps:
Friedel-Crafts Acylation: This step introduces the acyl group onto the benzene ring.
Clemmensen Reduction: Converts the acyl group to an alkane.
Nitration: Introduces a nitro group onto the benzene ring.
Bromination: Adds a bromine atom to the benzene ring.
Sulfonation: Introduces the sulfonate group onto the benzene ring.
Methoxylation: Adds a methoxy group to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can occur at the nitro group if present.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in the presence of a suitable solvent.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-Bromophenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromophenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the sulfonate group can enhance the compound’s solubility and reactivity. The methoxy and methyl groups can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromophenyl 2-methoxy-4-methylbenzene-1-sulfonate
- 2-Bromophenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate
- 2-Bromophenyl 4-methyl-5-(propan-2-yl)benzene-1-sulfonate
Uniqueness
2-Bromophenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate is unique due to the specific arrangement of its functional groups, which can result in distinct reactivity and properties compared to its analogs. The presence of both the methoxy and sulfonate groups can enhance its solubility and reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(2-bromophenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO4S/c1-11(2)13-10-17(16(21-4)9-12(13)3)23(19,20)22-15-8-6-5-7-14(15)18/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOITMKEEFARST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)OC2=CC=CC=C2Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.